molecular formula C23H26N2 B13060914 Leucomalachite green-methyl-13C4

Leucomalachite green-methyl-13C4

Cat. No.: B13060914
M. Wt: 334.4 g/mol
InChI Key: WZKXBGJNNCGHIC-JCDJMFQYSA-N
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Description

Leucomalachite green-methyl-13C4 is a derivative of leucomalachite green, a lipophilic cationic triphenylmethane dye. This compound is primarily known for its use as an antimicrobial agent and its applications in various scientific research fields. The “methyl-13C4” label indicates that the compound contains four carbon atoms that are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is often used in research to trace the compound’s metabolic pathways and interactions within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of leucomalachite green-methyl-13C4 typically involves the reduction of malachite green using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions. The isotopic labeling with carbon-13 can be introduced during the synthesis of the precursor compounds or through a specific labeling step during the reduction process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production facilities are equipped with advanced analytical instruments to monitor the isotopic labeling and the overall quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Leucomalachite green-methyl-13C4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to malachite green, which is its parent compound.

    Reduction: It can be reduced further to form leucomalachite green.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Malachite green

    Reduction: Leucomalachite green

    Substitution: Various substituted derivatives of this compound

Scientific Research Applications

Leucomalachite green-methyl-13C4 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.

    Biology: Employed in studies to trace metabolic pathways and interactions within biological systems.

    Medicine: Investigated for its potential antimicrobial properties and its effects on various pathogens.

    Industry: Used in the aquaculture industry to prevent and treat infections in fish and other aquatic animals.

Mechanism of Action

The mechanism of action of leucomalachite green-methyl-13C4 involves its interaction with cellular components, leading to antimicrobial effects. The compound targets the cellular membranes and disrupts their integrity, leading to cell lysis and death. It also interferes with the metabolic pathways of the pathogens, inhibiting their growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Malachite Green: The parent compound of leucomalachite green-methyl-13C4, known for its antimicrobial properties.

    Crystal Violet: Another triphenylmethane dye with similar antimicrobial properties.

    Brilliant Green: A related compound used as an antimicrobial agent in various applications.

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13, which allows for detailed tracing and analysis in scientific studies. This labeling provides valuable insights into the compound’s metabolic pathways and interactions, making it a powerful tool in research.

Properties

Molecular Formula

C23H26N2

Molecular Weight

334.4 g/mol

IUPAC Name

4-[[4-[di((113C)methyl)amino]phenyl]-phenylmethyl]-N,N-di((113C)methyl)aniline

InChI

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i1+1,2+1,3+1,4+1

InChI Key

WZKXBGJNNCGHIC-JCDJMFQYSA-N

Isomeric SMILES

[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N([13CH3])[13CH3]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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